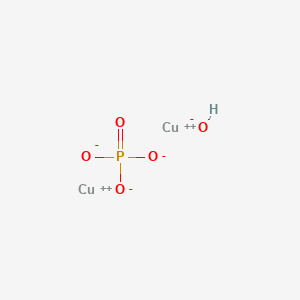

Copper hydroxide phosphate (Cu2(OH)(PO4))

Description

The exact mass of the compound Copper hydroxide phosphate (Cu2(OH)(PO4)) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Copper hydroxide phosphate (Cu2(OH)(PO4)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper hydroxide phosphate (Cu2(OH)(PO4)) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

12158-74-6 |

|---|---|

Formule moléculaire |

CuHO5P-4 |

Poids moléculaire |

175.52 g/mol |

Nom IUPAC |

copper;hydroxide;phosphate |

InChI |

InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

Clé InChI |

NDQOBWIGKSDHAZ-UHFFFAOYSA-J |

SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2] |

SMILES canonique |

[OH-].[O-]P(=O)([O-])[O-].[Cu] |

Autres numéros CAS |

12158-74-6 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Unraveling the Crystalline Architecture of Copper Hydroxide Phosphate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of copper hydroxide phosphate (Cu₂ (OH)PO₄), a compound of significant interest in materials science and potentially in drug development due to its unique structural and chemical properties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its crystallographic parameters, synthesis protocols, and analytical methods.

Crystal Structure and Properties

Copper hydroxide phosphate, a blue-green crystalline solid, possesses a well-defined atomic arrangement that dictates its physical and chemical behavior. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other.

Crystallographic Data

The fundamental crystallographic parameters of copper hydroxide phosphate have been determined through single-crystal X-ray diffraction studies. These parameters provide a quantitative description of the unit cell, the basic repeating unit of the crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1](2) |

| Space Group | Pnnm | [1](2) |

| Lattice Parameters | a = 8.0673(3) Å | [1](2) |

| b = 8.3999(4) Å | --INVALID-LINK--1 | |

| c = 5.8929(2) Å | [1](2) | |

| JCPDS Card No. | 36-0404 | [3](4) |

Note: Å (Angstrom) = 10⁻¹⁰ meters. The numbers in parentheses represent the standard uncertainty in the last digit.

Structural Description

The crystal structure of copper hydroxide phosphate is composed of chains of distorted, edge-sharing [CuO₄(OH)₂] octahedra that extend parallel to the[1] direction.[5] These chains are interconnected by isolated phosphate (PO₄) tetrahedra through corner-sharing.[5] This arrangement creates channels wherein dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids are located.[5] The overall structure is stabilized by medium to weak O-H···O hydrogen bonds.[5] There are two distinct crystallographic sites for the copper atoms, exhibiting distorted octahedral and trigonal bipyramidal coordination geometries.[1]

Experimental Protocols

The synthesis and structural analysis of copper hydroxide phosphate involve precise experimental procedures. The following sections detail the common methodologies employed.

Synthesis of Copper Hydroxide Phosphate

A prevalent method for synthesizing crystalline copper hydroxide phosphate is through hydrothermal synthesis. This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Hydrothermal Synthesis Protocol:

-

Reactants: A copper salt, such as copper(II) nitrate (Cu(NO₃)₂) or copper(II) sulfate (CuSO₄), and a phosphate source, like diammonium hydrogen phosphate ((NH₄)₂HPO₄), are typically used as precursors.[6] Ammonia can be utilized as both an alkali and a complexing agent.[7]

-

Procedure:

-

Aqueous solutions of the copper salt and the phosphate source are prepared in stoichiometric ratios.

-

The pH of the reaction mixture is adjusted, often to alkaline conditions, which can influence the morphology of the resulting crystals.[6]

-

The solution is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours) to allow for crystal growth.[6]

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting solid product is collected by filtration, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in an oven at a moderate temperature.

-

Another approach is a simple wet chemical reaction at ambient pressure.[8] This involves mixing aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) at an elevated temperature (e.g., 90 °C) for an extended period (e.g., 24 hours).[8]

Crystal Structure Determination

The precise atomic arrangement of copper hydroxide phosphate is determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD):

This is a powerful technique for determining the three-dimensional structure of a crystalline material.[9]

-

Crystal Selection: A high-quality single crystal of copper hydroxide phosphate, free of defects, is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.[5] The intensities and positions of the diffracted beams are measured.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods. The structural model is refined to achieve the best possible agreement with the experimental data.

Powder X-ray Diffraction (PXRD):

This technique is used to analyze the crystallinity and phase purity of a bulk sample.

-

Sample Preparation: A finely ground powder of the synthesized copper hydroxide phosphate is prepared and placed in a sample holder.

-

Data Collection: The powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10]

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be compared to standard diffraction patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the identity and purity of the synthesized material.[3]

Visualizations

To better illustrate the processes and relationships involved in the analysis of copper hydroxide phosphate, the following diagrams are provided.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structure and Characterization of Cu2 (PO4) (OH) | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Hydrothermal Synthesis of Copper Hydroxyphosphate Hierarchical Superstructures and Its Photocatalysis Activity in UV Light | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. XRD Explained: Principles, Analysis & Applications | Technology Networks [technologynetworks.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Cu₂(OH)(PO₄) (Libethenite)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of copper(II) hydroxide phosphate, Cu₂(OH)(PO₄), a compound commonly known in its mineral form as Libethenite. This document details various synthesis methodologies, comprehensive characterization techniques, and explores its potential applications, particularly in catalysis.

Synthesis of Cu₂(OH)(PO₄)

The synthesis of Cu₂(OH)(PO₄) can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and purity. The most common methods are hydrothermal synthesis and wet-chemical precipitation.

Synthesis Parameters

The following table summarizes the key experimental parameters for the synthesis of Cu₂(OH)(PO₄) using different methods.

| Parameter | Hydrothermal Synthesis | Wet-Chemical Precipitation |

| Copper Precursor | Copper(II) nitrate (Cu(NO₃)₂·3H₂O), Copper(II) sulfate (CuSO₄·5H₂O), Copper(II) acetate (Cu(CH₃COO)₂·H₂O) | Copper(II) sulfate (CuSO₄·5H₂O) |

| Phosphate Precursor | Disodium phosphate (Na₂HPO₄·12H₂O), Phosphoric acid (H₃PO₄) | Trisodium phosphate (Na₃PO₄·12H₂O) |

| Morphology-Controlling Agent | Organic amines (e.g., ethylenediamine) | Not typically used |

| Solvent | Deionized water | Deionized water |

| Temperature | 150 °C | 90 °C |

| pH | ~7 | Not specified |

| Reaction Time | 6 hours | 24 hours |

Experimental Protocols

This method allows for the formation of well-defined crystalline structures.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O)

-

Sodium hydroxide (NaOH) or Nitric acid (HNO₃) for pH adjustment

-

Deionized water

-

Teflon-lined autoclave

Procedure:

-

Disperse a desired amount of the copper precursor, for example, 10 mmol of Cu(NO₃)₂·3H₂O, in 30 mL of deionized water in a beaker.

-

Under constant stirring, add 5 mmol of Na₂HPO₄·12H₂O to the copper solution.

-

Adjust the pH of the resulting suspension to 7 using a 1 mol·L⁻¹ solution of NaOH or HNO₃.[1]

-

Transfer the blue suspension into a 50 mL Teflon-lined autoclave.

-

Seal the autoclave and heat it to 150 °C for 6 hours.[1]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by centrifugation.

-

Wash the product with deionized water and ethanol three times to remove any unreacted precursors and byproducts.

-

Dry the final product at 80 °C.[1]

A simpler method for producing Cu₂(OH)(PO₄) microparticles.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of CuSO₄·5H₂O and Na₃PO₄·12H₂O.

-

Mix the two solutions in a beaker.

-

Heat the resulting mixture at 90 °C for 24 hours with continuous stirring.[2]

-

After the reaction period, collect the precipitate by filtration.

-

Wash the collected solid thoroughly with deionized water to remove soluble impurities.

-

Dry the product in an oven at a suitable temperature (e.g., 60-80 °C).

Characterization of Cu₂(OH)(PO₄)

Thorough characterization is essential to confirm the synthesis of the desired compound and to understand its physical and chemical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phase and determining the lattice parameters of the synthesized material. Cu₂(OH)(PO₄) crystallizes in the orthorhombic system with the space group Pnnm.[2][3]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3][4] |

| Space Group | Pnnm | [2][3] |

| a | 8.058(2) - 8.071(2) Å | [3][5] |

| b | 8.384(4) - 8.403(4) Å | [4][5] |

| c | 5.881(2) - 5.898(3) Å | [4][5] |

Spectroscopic Analysis

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | O-H stretching vibrations |

| 1000 - 1100 | P-O stretching vibrations of the PO₄³⁻ group |

| ~950 | P-O stretching vibrations |

| 500 - 650 | O-P-O bending vibrations |

| Wavenumber (cm⁻¹) | Assignment | Reference |

| > 3350 | O-H stretching modes | [3] |

| 1150 - 900 | PO₄ stretching vibrations | [3] |

| 900 - 700 | O-H bending modes | [3] |

| 700 - 350 | PO₄ bending vibrations | [3] |

| < 350 | Lattice vibrations | [3] |

Microscopic Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and particle size of the synthesized Cu₂(OH)(PO₄). The morphology can be controlled by the synthesis conditions, with various shapes such as rods, sheets, and flower-like superstructures being reported.[2][5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Cu₂(OH)(PO₄).

Catalytic Mechanism for Phenol Hydroxylation

Cu₂(OH)(PO₄) has shown catalytic activity in the hydroxylation of phenol. The proposed mechanism involves the generation of hydroxyl radicals (•OH).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydrothermal Synthesis and Crystal Structure of Vesuvianite Compounds, Ca19Al13Si18O71(OH)7 and Sr19Fe12Ge19O72(OH)6 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Libethenite through hydrothermal reactions [scielo.org.co]

Physical and chemical properties of Cu2(OH)(PO4)

An In-depth Technical Guide on the Physical and Chemical Properties of Cu₂(OH)(PO₄)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Copper(II) phosphate hydroxide, Cu₂(OH)(PO₄), is an inorganic compound found naturally as the mineral libethenite.[1] It has garnered significant scientific interest due to its versatile properties and potential applications in various fields. This technical guide provides a comprehensive overview of the physical and chemical properties of Cu₂(OH)(PO₄), with a focus on its synthesis, crystal structure, thermal stability, and spectroscopic characteristics. Detailed experimental protocols, tabulated quantitative data, and graphical representations of key processes are presented to serve as a resource for researchers and professionals in materials science and drug development. Its applications as a catalyst, an electrode material for lithium-ion batteries, and a photocatalyst are also discussed.[2][3][4]

Synthesis and Morphology

Cu₂(OH)(PO₄) is commonly synthesized via hydrothermal methods or wet chemical reactions.[3][5] The morphology of the resulting microcrystals can be controlled by adjusting reaction parameters such as pH and the choice of copper salt precursors (e.g., nitrate, sulfate, or acetate).[4][6] This control over morphology allows for the tuning of its physical and chemical properties. Reported morphologies include rugby-like structures, balsam pear-like shapes, straw sheaf-like microcrystals, and four-pointed star-like dendrites.[4][6]

Experimental Protocol: Hydrothermal Synthesis

This protocol outlines a general method for the hydrothermal synthesis of Cu₂(OH)(PO₄) microcrystals.

-

Precursor Preparation: Prepare equimolar aqueous solutions of a copper salt (e.g., CuSO₄·5H₂O) and a phosphate source (e.g., Na₂HPO₄·12H₂O).

-

Mixing and Reaction: Mix the two solutions in a Teflon-lined stainless steel autoclave. The pH of the solution can be adjusted at this stage if specific morphologies are desired.[6]

-

Hydrothermal Treatment: Seal the autoclave and heat it to a temperature between 90°C and 180°C (453 K) for a duration of 12 to 24 hours.[3][5]

-

Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.

-

Washing and Drying: Collect the resulting precipitate by filtration, wash it several times with deionized water and ethanol to remove any unreacted ions, and finally dry the product in an oven at a moderate temperature (e.g., 60-80°C).

Caption: Hydrothermal synthesis workflow for Cu₂(OH)(PO₄).

Physical Properties

Crystallographic Properties

Cu₂(OH)(PO₄) crystallizes in the orthorhombic system with the space group Pnnm.[2][3] Its structure is composed of chains of edge-sharing, distorted copper-oxygen octahedra ([CuO₄(OH)₂]) that extend along the[5] axis.[5][7] These chains are interconnected by isolated phosphate (PO₄) tetrahedra.[5] The structure also features dimers of edge-sharing copper-oxygen trigonal bipyramids ([CuO₄(OH)]) located within channels.[5][7] There are two distinct crystallographic sites for copper, Cu1 and Cu2, which have distorted octahedral and trigonal bipyramidal coordination geometries, respectively.[2] The entire crystal structure is stabilized by medium to weak O-H···O hydrogen bonds.[5][7]

Table 1: Crystallographic Data for Cu₂(OH)(PO₄)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [2][3][4] |

| Space Group | Pnnm | [2][3] |

| Lattice Constant a (Å) | 8.0673(3) | [2] |

| 8.058(2) | [3] | |

| 8.062 | [4] | |

| Lattice Constant b (Å) | 8.3999(4) | [2] |

| 8.393(2) | [3] | |

| 8.384 | [4] | |

| Lattice Constant c (Å) | 5.8929(2) | [2] |

| 5.889(2) | [3] |

| | 5.881 |[4] |

Caption: Structural components of the Cu₂(OH)(PO₄) crystal lattice.

General Physical Properties

The compound is a solid with a calculated molecular weight of 239.07 g/mol .[8] Its appearance can vary from blue or olive crystals to light bluish-green powder, depending on its hydration state and morphology.[1]

Optical Properties

Cu₂(OH)(PO₄) exhibits broad absorption bands across the near-ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum.[4][6] This property is particularly relevant for its application in photocatalysis. The band gap energy can be tuned by altering the material's morphology, with reported values ranging from 2.39 eV to 3.06 eV.[6]

Table 2: Optical and Spectroscopic Data for Cu₂(OH)(PO₄)

| Property | Value | Reference |

|---|---|---|

| Band Gap Energies | 2.39, 2.68, 2.78, 3.06 eV | [6] |

| Optical Absorption Bands | 12190, 10525, 8545 cm⁻¹ | [3] |

| Raman Symmetric Stretch (ν₁ (PO₄)³⁻) | ~982 cm⁻¹ |[7] |

Chemical Properties

Thermal Stability and Decomposition

Thermal analysis indicates that Cu₂(OH)(PO₄) is stable at temperatures up to approximately 650°C.[3] Upon calcination at higher temperatures, such as 850°C, it undergoes dehydroxylation to form copper oxophosphate (Cu₄O(PO₄)₂).[3]

Caption: Thermal decomposition of Cu₂(OH)(PO₄) at high temperature.

Electrochemical Properties

Cu₂(OH)(PO₄) has been investigated as a potential anode material for lithium-ion batteries.[2] It undergoes a conversion reaction with lithium ions during the charge-discharge process. The in situ formation of ionically conductive Li₃PO₄ is believed to enhance Li⁺ diffusion, contributing to good rate capability and cycling stability.[2]

Table 3: Electrochemical Performance of Cu₂(OH)(PO₄) Anode

| Parameter | Value | Reference |

|---|---|---|

| Specific Capacity | 741.1 mAh g⁻¹ at 0.1 A g⁻¹ | [2] |

| Cycling Stability | Stable over 300 cycles |[2] |

Applications

The unique properties of Cu₂(OH)(PO₄) make it a candidate for several advanced applications:

-

Catalysis: It has demonstrated catalytic activity in the hydroxylation of phenol and the epoxidation of styrene.[3]

-

Photocatalysis: Due to its absorption in the near-infrared region, it can be used as a photocatalyst for the degradation of organic pollutants like 2,4-dichlorophenol under NIR light.[4]

-

Energy Storage: Its performance as an anode material in lithium-ion batteries is a promising area of research.[2]

-

Biomedical Applications: In a field of direct relevance to drug development, functionalized Cu₂(OH)(PO₄) nanoparticles have been explored for cancer therapy, integrating chemodynamic therapy (CDT), photodynamic therapy (PDT), and photothermal therapy (PTT).[9]

-

Industrial Additives: It is used as a colorant, UV-filter, and laser marking agent in some food-contact polymers.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Cu₂(OH)(PO₄) presents several hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Furthermore, it is classified as very toxic to aquatic life, with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Table 4: GHS Hazard Statements

| Hazard Code | Description | Reference |

|---|---|---|

| H302 | Harmful if swallowed | [8] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8] |

| H410 | Very toxic to aquatic life with long lasting effects |[8] |

References

- 1. Copper(II) phosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Synthesis, Crystal Structure and Characterization of Cu2 (PO4) (OH) | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Copper hydroxide phosphate (Cu2(OH)(PO4)) | Cu2HO5P | CID 166635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Copper Hydroxide Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of copper hydroxide phosphate, Cu₂(OH)PO₄, a compound of interest in various scientific and industrial fields. This document details the key thermal events, intermediate and final products, and the experimental protocols used to elucidate this pathway.

Introduction

Copper hydroxide phosphate, known in its mineral form as libethenite, is a crystalline solid that has garnered attention for its potential applications in catalysis and materials science. Understanding its thermal stability and decomposition pathway is crucial for its synthesis, handling, and application in high-temperature processes. The thermal decomposition of Cu₂(OH)PO₄ is a multi-step process involving dehydroxylation and subsequent structural rearrangement to form various copper phosphate species.

Thermal Decomposition Pathway

The thermal decomposition of copper hydroxide phosphate is not a simple, single-step event. It proceeds through a series of transformations that are dependent on temperature and the surrounding atmosphere. While the exact temperatures and intermediate products can vary slightly based on experimental conditions such as heating rate and sample purity, a general pathway can be outlined.

The decomposition is initiated by the loss of hydroxyl groups in the form of water, a process known as dehydroxylation. This is followed by the formation of intermediate copper phosphate compounds, and at higher temperatures, a final, stable copper phosphate or oxide is formed.

Based on available research, two primary decomposition pathways have been proposed:

Pathway A: This pathway involves the formation of copper orthophosphate as the final product. Pathway B: This pathway leads to the formation of copper oxyphosphate at higher temperatures.

The following sections will detail the steps involved in these pathways, supported by quantitative data and characterization methods.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal decomposition of Cu₂(OH)PO₄. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Unfortunately, a single, definitive TGA curve with precise mass loss percentages for each distinct decomposition step of pure Cu₂(OH)PO₄ is not consistently available across the reviewed literature. However, based on the chemical transformations, theoretical mass loss can be calculated and correlated with the temperature ranges reported in various studies.

| Decomposition Stage | Temperature Range (°C) | Proposed Transformation | Theoretical Mass Loss (%) | Final Product(s) |

| Initial Phase | < 250 | Cu₂(OH)PO₄ (Stable) | - | Cu₂(OH)PO₄ |

| Stage 1: Dehydroxylation | 250 - 500 | 2Cu₂(OH)PO₄ → Cu₄P₂O₉ + H₂O | 3.76% | Cu₄P₂O₉ (Copper Pyrophosphate) |

| Stage 2: Reorganization | > 400 | 2Cu₂(OH)PO₄ → Cu₃(PO₄)₂ + CuO + H₂O | 3.76% | Cu₃(PO₄)₂ (Copper Orthophosphate), CuO (Copper(II) Oxide) |

| Alternative High-Temp Product | > 850 | 2Cu₂(OH)PO₄ → Cu₄O(PO₄)₂ + H₂O | 3.76% | Cu₄O(PO₄)₂ (Copper Oxyphosphate) |

Note: The theoretical mass loss is calculated based on the stoichiometry of the dehydroxylation reaction: 2Cu₂(OH)PO₄ → [intermediate/final products] + H₂O. The molecular weight of Cu₂(OH)PO₄ is approximately 239.08 g/mol , and the molecular weight of H₂O is approximately 18.015 g/mol . The loss of one water molecule from two molecules of copper hydroxide phosphate corresponds to a mass loss of (18.015 / (2 * 239.08)) * 100% ≈ 3.76%.

Experimental Protocols

The elucidation of the thermal decomposition pathway of copper hydroxide phosphate relies on a combination of synthesis and analytical techniques.

Synthesis of Copper Hydroxide Phosphate (Libethenite)

A common method for synthesizing Cu₂(OH)PO₄ is through a precipitation reaction:

-

Precursor Preparation: Prepare aqueous solutions of a soluble copper salt (e.g., copper nitrate, Cu(NO₃)₂·3H₂O) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).

-

Precipitation: Slowly add the phosphate solution to the copper salt solution under constant stirring at room temperature. A precipitate of copper hydroxide phosphate will form.

-

Aging: The precipitate is typically aged in the mother liquor for a period of time (e.g., 24 hours) to allow for crystal growth and phase purification.

-

Washing and Drying: The precipitate is then filtered, washed several times with deionized water to remove any unreacted ions, and dried in an oven at a temperature below its decomposition point (e.g., 80-100 °C).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the dried Cu₂(OH)PO₄ powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that covers the entire decomposition process (e.g., from room temperature to 1000 °C).

-

Data Acquisition: The instrument records the sample's mass and the differential heat flow as a function of temperature.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the starting material and the solid products at different stages of decomposition.

-

Sample Preparation: Samples of Cu₂(OH)PO₄ are heated to specific temperatures corresponding to the different stages of decomposition observed in the TGA curve and then cooled to room temperature.

-

Data Collection: The powdered samples are mounted on a sample holder, and an X-ray diffraction pattern is collected.

-

Phase Identification: The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the functional groups present in the material, providing evidence for the loss of hydroxyl groups and changes in the phosphate coordination.

-

Sample Preparation: As with XRD, samples are prepared by heating Cu₂(OH)PO₄ to various temperatures. The samples are then typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Spectral Acquisition: An infrared spectrum is recorded.

-

Analysis: The disappearance of absorption bands corresponding to O-H stretching and bending vibrations confirms dehydroxylation. Changes in the P-O stretching and bending modes provide information about the transformation of the phosphate group.

Visualizing the Decomposition Pathway and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language.

Caption: Proposed thermal decomposition pathways of Copper Hydroxide Phosphate.

Caption: Experimental workflow for studying the thermal decomposition of Cu₂(OH)PO₄.

Conclusion

The thermal decomposition of copper hydroxide phosphate is a complex process that proceeds through dehydroxylation to form intermediate and final copper phosphate products. The exact nature of these products can depend on the final temperature reached. While a consensus on the precise quantitative details of the decomposition is still developing in the scientific community, the combination of thermal analysis and spectroscopic techniques provides a robust framework for understanding this important material property. The experimental protocols and pathways detailed in this guide offer a solid foundation for researchers and professionals working with copper hydroxide phosphate.

Electronic Band Structure of Cu₂(OH)(PO₄): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)), a material of interest for various applications, including catalysis. This document outlines the fundamental electronic and structural properties, details the experimental and computational methodologies for their determination, and presents key data in a structured format.

Core Structural and Electronic Properties

Copper(II) hydroxyphosphate, also known as libethenite, possesses a unique crystal structure that dictates its electronic properties. Understanding its electronic band structure is crucial for elucidating reaction mechanisms at its surface and for designing novel applications.

Crystallographic Data

Cu₂(OH)(PO₄) crystallizes in the orthorhombic space group Pnnm.[1] The lattice parameters are summarized in Table 1. This crystal structure is composed of distorted copper-oxygen octahedra and trigonal bipyramids, along with phosphate tetrahedra.[1]

Table 1: Crystallographic Data for Cu₂(OH)(PO₄)

| Crystal System | Space Group | Lattice Parameters |

| Orthorhombic | Pnnm | a = 8.0673(3) Å |

| b = 8.3999(4) Å | ||

| c = 5.8929(2) Å | ||

| (Data sourced from single-crystal X-ray diffraction studies)[1] |

Electronic Band Gap

The electronic band gap is a critical parameter that determines the electronic and optical properties of a material. For Cu₂(OH)(PO₄), the band gap has been observed to be morphology-dependent. Experimental studies on hydrothermally synthesized Cu₂(OH)(PO₄) microcrystals with different shapes have reported a range of band gap energies, as detailed in Table 2. This variation suggests that the electronic structure is sensitive to the material's microstructure.

Table 2: Experimental Band Gap Energies of Cu₂(OH)(PO₄) Microcrystals with Different Morphologies

| Morphology | Band Gap Energy (eV) |

| Straw sheaf-like microcrystals | 3.06 |

| Microrods-assembled microflowers | 2.78 |

| Four-edged arrow-like microcrystals | 2.68 |

| Four-pointed star-like dendrites | 2.39 |

| (Data obtained from UV-Vis spectroscopy) |

Methodologies for Characterization

The electronic band structure of Cu₂(OH)(PO₄) can be investigated through a combination of experimental techniques and theoretical calculations.

Experimental Protocols

2.1.1. Synthesis of Cu₂(OH)(PO₄) Microcrystals (Hydrothermal Method)

A common method for synthesizing Cu₂(OH)(PO₄) with varying morphologies is the hydrothermal route.

-

Precursors: Copper(II) nitrate (Cu(NO₃)₂·3H₂O), sodium phosphate dibasic (Na₂HPO₄), and sodium hydroxide (NaOH).

-

Procedure:

-

Prepare aqueous solutions of Cu(NO₃)₂·3H₂O and Na₂HPO₄.

-

Mix the solutions under stirring.

-

Adjust the pH of the resulting solution using a NaOH solution to control the morphology of the final product.

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by filtration, wash it with deionized water and ethanol, and dry it in an oven.

-

2.1.2. Experimental Determination of the Band Gap (UV-Vis Spectroscopy)

The optical band gap of Cu₂(OH)(PO₄) can be determined from its UV-Vis diffuse reflectance spectrum using a Tauc plot.

-

Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

-

Procedure:

-

Acquire the diffuse reflectance spectrum of the Cu₂(OH)(PO₄) powder sample over a wavelength range (e.g., 200-800 nm).

-

Convert the reflectance (R) data to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient (α).

-

Calculate the photon energy (hν) in electron volts (eV) from the wavelength (λ) in nanometers (nm) using the equation: hν (eV) = 1240 / λ (nm).

-

Plot (F(R)hν)ⁿ versus hν, where n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-

Extrapolate the linear portion of the Tauc plot to the x-axis (where (F(R)hν)ⁿ = 0) to determine the band gap energy (Eg).

-

Computational Protocol

2.2.1. Theoretical Calculation of the Electronic Band Structure (Density Functional Theory - DFT)

DFT calculations provide theoretical insights into the electronic band structure, density of states (DOS), and other electronic properties.

-

Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or other similar DFT packages.

-

Procedure:

-

Input Structure: Start with the experimental crystallographic information file (CIF) of Cu₂(OH)(PO₄).

-

Convergence Tests: Perform convergence tests with respect to the plane-wave cutoff energy and the k-point mesh to ensure the accuracy of the calculations.

-

Structural Optimization: Relax the atomic positions and lattice parameters to find the ground-state geometry.

-

Self-Consistent Field (SCF) Calculation: Perform a self-consistent calculation to obtain the ground-state electron density and total energy.

-

Band Structure Calculation: Calculate the electronic band structure along high-symmetry directions in the first Brillouin zone.

-

Density of States (DOS) Calculation: Compute the total and projected density of states to understand the contribution of different atomic orbitals to the electronic bands.

-

Post-processing: Analyze the output to determine the band gap, effective masses of charge carriers, and the nature of the valence and conduction bands.

-

Visualization of Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic band structure of Cu₂(OH)(PO₄).

Caption: Workflow for Electronic Band Structure Characterization.

References

An In-depth Technical Guide to the Magnetic Properties of Copper Hydroxide Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper hydroxide phosphate, Cu₂(OH)PO₄, also known by its mineral name libethenite, is an inorganic compound that has garnered significant interest in the scientific community due to its intriguing magnetic properties. This technical guide provides a comprehensive overview of the magnetic characteristics of copper hydroxide phosphate, detailing its antiferromagnetic nature and spin-gap behavior. The information is presented through quantitative data, detailed experimental protocols, and visualizations to aid researchers in understanding and further exploring this material.

Core Magnetic Properties

Copper hydroxide phosphate exhibits dominant antiferromagnetic interactions between the Cu²⁺ ions. A key characteristic of this material is the presence of a spin gap, which is an energy gap in the spin excitation spectrum. This means that a finite amount of energy is required to excite the system from its ground state to the first excited magnetic state. Consequently, Cu₂(OH)PO₄ does not exhibit long-range magnetic ordering at low temperatures.

Data Presentation

The magnetic properties of copper hydroxide phosphate have been experimentally determined and are summarized in the table below.

| Magnetic Parameter | Value | Reference |

| Weiss Constant (θ) | -128 K | [1] |

| Spin Gap (Δ) | ~139 K | [1] |

| Magnetic Ordering | No long-range magnetic ordering down to 1.8 K | [1] |

| Superexchange Constant (J/k_B) | 138 K (from square-spin cluster model) | [1] |

| Effective Magnetic Moment (μ_eff) | Consistent with Cu²⁺ (S=1/2) | [2] |

Experimental Protocols

Synthesis of Copper Hydroxide Phosphate (Hydrothermal Method)

A common method for synthesizing high-quality crystalline copper hydroxide phosphate suitable for magnetic studies is the hydrothermal method.[1][3][4]

Materials:

-

Copper(II) nitrate (Cu(NO₃)₂) or Copper(II) sulfate (CuSO₄)

-

Phosphoric acid (H₃PO₄)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Prepare aqueous solutions of the copper salt and phosphoric acid. The molar ratio of Cu:P should be stoichiometric (2:1).

-

Mix the solutions in a beaker and adjust the pH if necessary.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 24 to 72 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

The resulting green crystalline product is collected by filtration, washed several times with deionized water and ethanol, and finally dried in an oven at a low temperature (e.g., 60°C).

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic susceptibility of the synthesized copper hydroxide phosphate powder as a function of temperature and applied magnetic field.[3][4][5]

Sample Preparation:

-

Accurately weigh a small amount (typically 10-30 mg) of the finely ground Cu₂(OH)PO₄ powder.

-

Place the powder into a gelatin capsule or a specialized sample holder (e.g., a straw).[3][4]

-

If using a capsule, it can be packed into a straw to ensure it is centered in the magnetometer.

-

The sample holder is then attached to the sample rod of the SQUID magnetometer.

Measurement Procedure:

-

Insert the sample rod into the SQUID magnetometer.

-

Center the sample within the detection coils of the magnetometer.

-

Measure the magnetic moment of the sample as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field (e.g., 1000 Oe).

-

Measurements can be performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to check for any magnetic irreversibility.

-

The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.

Magnetic Structure Determination (Neutron Powder Diffraction)

Neutron powder diffraction is a powerful technique to determine the magnetic structure of materials. For Cu₂(OH)PO₄, it can be used to confirm the absence of long-range magnetic order and to probe the short-range magnetic correlations.

Experimental Setup:

-

A finely ground powder sample of Cu₂(OH)PO₄ is loaded into a sample holder (e.g., a vanadium can).

-

The sample is placed in a cryostat to control the temperature.

-

A neutron powder diffraction pattern is collected at a temperature below the characteristic energy scale of the magnetic interactions (e.g., below the spin gap energy) and at a temperature well above it (in the paramagnetic region).

Data Analysis (Rietveld Refinement):

-

The diffraction pattern collected in the paramagnetic region is used to refine the crystal structure of Cu₂(OH)PO₄ using the Rietveld method. Software such as FullProf or GSAS can be used for this purpose.

-

The low-temperature diffraction pattern is then analyzed. The absence of additional magnetic Bragg peaks confirms the lack of long-range magnetic ordering.

-

The magnetic scattering contribution can be isolated by subtracting the high-temperature (paramagnetic) data from the low-temperature data. This diffuse magnetic scattering provides information about the short-range magnetic correlations.

Specific Heat Measurement

Specific heat measurements are crucial for studying magnetic phase transitions and spin-gap systems. In the case of Cu₂(OH)PO₄, the absence of a sharp anomaly (lambda-type peak) in the specific heat data down to low temperatures further confirms the absence of long-range magnetic ordering.[1]

Experimental Procedure (Calorimetry):

-

A small, accurately weighed pellet of the Cu₂(OH)PO₄ sample is prepared.

-

The sample is mounted on the platform of a calorimeter, typically within a physical property measurement system (PPMS).

-

The heat capacity of the sample is measured as a function of temperature, typically from a low temperature (e.g., 2 K) up to room temperature.

-

The measurement is performed by applying a known amount of heat to the sample and measuring the resulting temperature increase.

-

The specific heat is then calculated by dividing the heat capacity by the mass of the sample. The absence of a sharp peak at low temperatures is indicative of a spin-gapped system.[1]

Visualizations

Experimental Workflow

References

Unveiling the Genesis of Copper Hydroxide Phosphate: An In-depth Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper hydroxide phosphates, a class of minerals and synthetic compounds, have garnered interest for their diverse applications, ranging from catalysis to potential use in drug delivery systems. Understanding the foundational research behind these compounds is crucial for advancing their modern applications. This technical guide delves into the seminal discoveries and early scientific investigations of key copper hydroxide phosphate minerals: Libethenite, Cornetite, Pseudomalachite, and Reichenbachite. We will explore the historical context of their discovery, the initial characterization methods employed, and the foundational quantitative data that established their chemical and physical properties. This guide aims to provide a comprehensive resource for researchers by presenting a chronological and technical account of the early scientific endeavors that first brought these compounds to light.

The Dawn of Discovery: A Chronological Overview

The exploration and identification of copper hydroxide phosphate minerals began in the 19th century, driven by the burgeoning fields of mineralogy and analytical chemistry. These early discoveries were often characterized by meticulous visual observation, classical wet chemical analysis, and the use of rudimentary crystallographic techniques.

Libethenite: The First of its Kind

Libethenite holds the distinction of being the first identified mineral in this class.

-

1823: Discovered in Ľubietová, Slovakia, and named after the German name of the locality, "Libethen".[1][2] It was recognized as a new copper phosphate hydroxide mineral.

Pseudomalachite: A Case of Mistaken Identity

The history of pseudomalachite is more complex, initially being mistaken for other minerals.

-

1813: The name "Pseudomalachite," meaning "false malachite," was introduced by J.F.L. Hausmann due to its visual similarity to the copper carbonate mineral, malachite.[2][3]

-

Prior to 1950: Several green copper phosphate minerals were described under different names, including dihydrite, lunnite, ehlite, tagilite, and prasin.[2][3]

-

1950: L.G. Berry conducted a thorough analysis of specimens with these various names and demonstrated that they were all, in fact, the same mineral species: pseudomalachite.[2][3]

Cornetite: A 20th Century Discovery

Cornetite was identified much later, benefiting from advancements in mineralogical techniques.

-

1917: Discovered in the Star of the Congo mine, near Lubumbashi in the Democratic Republic of Congo, and named after the Belgian geologist Jules Cornet.[1]

Reichenbachite: The Most Recent Addition

Reichenbachite is the most recently discovered of the four, highlighting the ongoing potential for new mineral discoveries.

-

1984: First found by the collector Klaus Petitjean in a silicified barite vein near Reichenbach in the Odenwald region of Germany.

-

1987: Formally described as a new mineral by Norbert H. W. Sieber, Ekkehart Tillmanns, and Olaf Medenbach, who named it after its discovery locality.

Quantitative Data from Early Analyses

The initial characterization of these minerals relied on the quantitative analytical techniques of the time. The data, though perhaps less precise by modern standards, laid the groundwork for our understanding of their composition and structure.

| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity | Key Early Crystallographic Data |

| Libethenite | Cu₂(PO₄)(OH) | Orthorhombic | 4 | 3.6 - 4 | Space Group: Pnnm |

| Cornetite | Cu₃(PO₄)(OH)₃ | Orthorhombic | 4.5 | 4.10 | Space Group: Pbca, a = 10.845 Å, b = 14.045 Å, c = 7.081 Å |

| Pseudomalachite | Cu₅(PO₄)₂(OH)₄ | Monoclinic | 4.5 - 5 | 4.15 - 4.35 | Space Group: P2₁/c, a = 4.47 Å, b = 5.75 Å, c = 17.05 Å, β = 91.06° |

| Reichenbachite | Cu₅(PO₄)₂(OH)₄ | Monoclinic | ~3.5 | 4.370 (calculated) | Space Group: P2₁/c, a = 4.48 Å, b = 10.69 Å, c = 9.19 Å, β = 92.3° |

Experimental Protocols of Early Research

The experimental methodologies employed by 19th and early 20th-century scientists were foundational to mineralogy. These protocols, while lacking the sophistication of modern techniques, were remarkably effective for their time.

Mineral Identification and Characterization Workflow

The logical flow of mineral analysis in this era can be represented as a series of sequential steps, from initial observation to chemical confirmation.

Detailed Methodologies

1. Macroscopic and Physical Examination:

-

Visual Inspection: The initial step involved a detailed examination of the mineral's color, luster (the way it reflects light), and crystal habit (the characteristic shape of its crystals). For instance, libethenite was noted for its dark green, orthorhombic crystals.[1]

-

Hardness Testing: The Mohs scale of mineral hardness was used to compare the unknown mineral's hardness to a set of standard minerals.

-

Specific Gravity Measurement: Early methods for determining specific gravity often involved the use of a Jolly balance or pycnometer, which compared the weight of the mineral in air to its weight when submerged in water.

2. Crystallographic Analysis:

-

Goniometry: The contact goniometer, and later the reflecting goniometer, were crucial tools for measuring the interfacial angles of crystals. These angles, being constant for a given mineral species (Steno's Law), were a primary means of identification and crystallographic characterization.

3. Qualitative and Quantitative Chemical Analysis:

-

Blowpipe Analysis: This was a common field and laboratory technique for the qualitative identification of elements. A blowpipe was used to direct a hot flame onto a small sample of the mineral, often mixed with a flux like borax. The resulting flame color, sublimates, and metallic beads provided clues to the mineral's composition. Copper minerals, for example, would impart a characteristic green or blue color to the flame.

-

Wet Chemical Analysis: For quantitative analysis, the mineral sample would be dissolved in a suitable acid.

-

Gravimetric Analysis of Copper: Copper was typically precipitated from the solution as an insoluble compound, such as copper (I) thiocyanate or copper sulfide. The precipitate would then be filtered, dried, and weighed to determine the mass of copper in the original sample.

-

Titrimetric and Gravimetric Analysis of Phosphate: Phosphate was often determined by precipitating it as ammonium phosphomolybdate. This yellow precipitate could then be either weighed directly (gravimetric method) or dissolved and titrated with a standard alkali solution (volumetric method).

-

Signaling Pathways and Logical Relationships

The relationships between the different copper hydroxide phosphate minerals, particularly the polymorphic relationship between pseudomalachite, reichenbachite, and ludjibaite (a third polymorph not detailed here), are important concepts that were elucidated over time.

Conclusion

The early research on copper hydroxide phosphate minerals laid a vital foundation for our current understanding of these compounds. The meticulous work of 19th and early 20th-century mineralogists and chemists, using the analytical tools available to them, provided the initial data on the composition, structure, and properties of libethenite, cornetite, pseudomalachite, and reichenbachite. This historical perspective is not only of academic interest but also provides a valuable context for modern researchers exploring the synthesis and application of these and related materials. By understanding the origins of our knowledge, we can better appreciate the advancements in materials science and continue to build upon this legacy of discovery.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Dicopper(II) Hydroxide Phosphate [Cu₂(OH)(PO₄)]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicopper(II) hydroxide phosphate, Cu₂(OH)(PO₄), a compound known mineralogically as Libethenite, is of significant interest due to its unique structural and bonding characteristics, which underpin its applications in catalysis and materials science. This technical guide provides a comprehensive overview of the molecular formula, crystal structure, and chemical bonding of Cu₂(OH)(PO₄). Detailed quantitative data on its crystallographic parameters, bond lengths, and angles are presented in structured tables. Furthermore, this document outlines detailed experimental protocols for its synthesis via the hydrothermal method and its characterization using X-ray diffraction. A visualization of the photocatalytic degradation mechanism of organic pollutants by Cu₂(OH)(PO₄) is also provided to illustrate its functional properties.

Molecular Formula and Structure

The empirical formula of dicopper(II) hydroxide phosphate is Cu₂(OH)(PO₄). Structurally, it belongs to the olivenite group of minerals and its crystal structure has been refined as both orthorhombic and monoclinic (pseudo-orthorhombic).[1][2] The most commonly cited crystal system is orthorhombic, with the space group Pnnm.[1][3]

The crystal structure of libethenite consists of two distinct copper coordination environments.[4] There are chains of edge-sharing, distorted [CuO₄(OH)₂] octahedra that extend parallel to the c-axis. These chains are interconnected by isolated PO₄ tetrahedra through corner-sharing. This arrangement forms channels wherein dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids are located.[4]

Crystallographic Data

The crystallographic data for libethenite has been determined through single-crystal X-ray diffraction studies. The unit cell parameters from a notable refinement are presented in Table 1.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnnm | [1][3] |

| a (Å) | 8.062(5) | [1][4] |

| b (Å) | 8.384(4) | [1][4] |

| c (Å) | 5.881(2) | [1][4] |

| α, β, γ (°) | 90 | [1] |

| Volume (ų) | 397.51 | [3] |

| Z (formula units/cell) | 4 |

Chemical Bonding

The bonding in Cu₂(OH)(PO₄) is primarily ionic and covalent in nature. The phosphate group (PO₄)³⁻ consists of a central phosphorus atom covalently bonded to four oxygen atoms in a tetrahedral arrangement. The hydroxide group (OH)⁻ is also covalently bonded. These anionic groups are then ionically bonded to the copper(II) cations (Cu²⁺).

The coordination of the copper ions with oxygen atoms from both the phosphate and hydroxide groups leads to the formation of the aforementioned distorted octahedra and trigonal bipyramids. The distortion in these polyhedra is a result of the Jahn-Teller effect, which is common for octahedrally coordinated Cu²⁺ ions.

Bond Lengths and Angles

Detailed analysis of the crystal structure provides precise measurements of the interatomic distances and angles, which are crucial for understanding the bonding environment. The following tables summarize the key bond lengths and angles within the Cu₂(OH)(PO₄) structure as determined by crystal structure refinement.[4]

Table 2: Selected Bond Lengths in Cu₂(OH)(PO₄)

| Bond | Length (Å) |

| Cu(1)-O(1) | 1.961 |

| Cu(1)-O(2) | 1.982 |

| Cu(1)-O(4) | 2.359 |

| Cu(2)-O(1) | 2.083 |

| Cu(2)-O(3) | 1.921 |

| P-O(1) | 1.545 |

| P-O(2) | 1.532 |

| P-O(3) | 1.549 |

| O(4)-H | 1.11 |

Table 3: Selected Bond Angles in Cu₂(OH)(PO₄)

| Angle | Angle (°) |

| O(1)-Cu(1)-O(2) | 93.4 |

| O(1)-Cu(1)-O(4) | 90.3 |

| O(2)-Cu(1)-O(4) | 91.5 |

| O(1)-Cu(2)-O(3) | 96.5 |

| O(3)-Cu(2)-O(3) | 124.9 |

| O(1)-P-O(2) | 110.2 |

| O(1)-P-O(3) | 108.9 |

| O(2)-P-O(3) | 109.8 |

| O(3)-P-O(3) | 109.1 |

Experimental Protocols

Synthesis of Cu₂(OH)(PO₄) via Hydrothermal Method

This protocol describes a typical hydrothermal synthesis of Cu₂(OH)(PO₄) microstructures.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Deionized water

-

Nitric acid (HNO₃) or Sodium hydroxide (NaOH) for pH adjustment

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation: Dissolve a stoichiometric amount of Cu(NO₃)₂·3H₂O and Na₂HPO₄ in deionized water in separate beakers.

-

Mixing and pH Adjustment: Slowly add the Na₂HPO₄ solution to the Cu(NO₃)₂ solution under constant stirring. Adjust the pH of the resulting suspension to a desired value (e.g., pH 3) using dilute HNO₃ or NaOH.

-

Hydrothermal Reaction: Transfer the suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-180 °C) for a designated period (e.g., 12-24 hours).

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.

Characterization by X-ray Diffraction (XRD)

This protocol outlines the procedure for characterizing the crystalline structure of the synthesized Cu₂(OH)(PO₄) powder.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

Procedure:

-

Sample Preparation: Finely grind the dried Cu₂(OH)(PO₄) powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder onto a sample holder.

-

Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters for data collection. A typical scan range would be from 10° to 80° in 2θ with a step size of 0.02° and a scan speed of 2°/min.

-

Data Analysis:

-

Phase Identification: Compare the obtained XRD pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the formation of the libethenite phase of Cu₂(OH)(PO₄).

-

Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

-

Visualization of Functional Properties

Cu₂(OH)(PO₄) has demonstrated potential as a photocatalyst for the degradation of organic pollutants, such as methylene blue, under UV and visible light irradiation. The process involves the generation of reactive oxygen species (ROS) that break down the organic molecules.

Photocatalytic Degradation Workflow

The following diagram illustrates the key steps involved in a typical photocatalytic degradation experiment.

Caption: Experimental workflow for photocatalytic degradation.

Photocatalytic Degradation Mechanism of Methylene Blue

The diagram below outlines the proposed mechanism for the photocatalytic degradation of methylene blue by Cu₂(OH)(PO₄). Upon irradiation with light of sufficient energy, electron-hole pairs are generated in the semiconductor material. These charge carriers then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the degradation of the dye molecules into simpler, less harmful compounds.

Caption: Photocatalytic degradation mechanism of methylene blue.

References

Theoretical Modeling of Copper Hydroxide Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of copper hydroxide phosphate (Cu₂(OH)PO₄), a compound of significant interest in materials science and catalysis. This document delves into the structural, electronic, and magnetic properties of Cu₂(OH)PO₄ as elucidated by computational methods, offering valuable insights for researchers in drug development and related fields.

Introduction

Copper hydroxide phosphate, also known as libethenite, is a naturally occurring mineral with the chemical formula Cu₂(OH)PO₄. Its unique crystal structure and intriguing physicochemical properties have garnered considerable attention. Theoretical modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), has emerged as a powerful tool to understand and predict the behavior of this material at the atomic level. These computational approaches provide a detailed picture of the geometric arrangement of atoms, the electronic band structure, and the magnetic interactions, which are crucial for tailoring its properties for various applications, including as a catalyst and in the development of novel therapeutic agents.

Structural Properties: A Theoretical Perspective

The crystal structure of copper hydroxide phosphate is orthorhombic, belonging to the space group Pnnm. This structure is characterized by two distinct copper environments: one with a distorted octahedral coordination (Cu1) and another with a trigonal bipyramidal coordination (Cu2). These copper polyhedra are linked by phosphate tetrahedra and hydroxide groups, forming a complex three-dimensional network.

Theoretical modeling through DFT allows for the optimization of the crystal structure, providing key parameters that are in close agreement with experimental data obtained from X-ray diffraction (XRD).

Table 1: Comparison of Experimental and Theoretically Calculated Structural Parameters for Copper Hydroxide Phosphate

| Parameter | Experimental (XRD) | Theoretical (DFT) |

| Lattice Constants | ||

| a (Å) | 8.067 | Data not available in search results |

| b (Å) | 8.399 | Data not available in search results |

| c (Å) | 5.893 | Data not available in search results |

| Selected Bond Lengths (Å) | ||

| Cu1-O | Data not available in search results | Data not available in search results |

| Cu2-O | Data not available in search results | Data not available in search results |

| P-O | Data not available in search results | Data not available in search results |

| Selected Bond Angles (°) | ||

| O-Cu1-O | Data not available in search results | Data not available in search results |

| O-Cu2-O | Data not available in search results | Data not available in search results |

| O-P-O | Data not available in search results | Data not available in search results |

Note: Specific theoretically calculated values for lattice parameters, bond lengths, and bond angles of Cu₂(OH)PO₄ were not available in the provided search results. The table structure is provided for when such data becomes available.

Electronic Properties: Insights from DFT

The electronic properties of copper hydroxide phosphate are central to its functionality in applications such as photocatalysis. DFT calculations have been employed to investigate the electronic band structure, density of states (DOS), and the nature of the band gap.

Theoretical studies indicate that Cu₂(OH)PO₄ is a semiconductor. The valence band is primarily composed of O 2p and Cu 3d orbitals, while the conduction band is mainly formed by unoccupied Cu 3d orbitals. The calculated band gap is a critical parameter that determines the energy of light the material can absorb to initiate photochemical reactions.

Table 2: Calculated Electronic Properties of Copper Hydroxide Phosphate

| Property | Theoretical Value |

| Band Gap (eV) | Specific value not available in search results |

| Band Gap Type | Data not available in search results |

Note: While DFT studies on the electronic band structure of Cu₂(OH)PO₄ have been performed, the specific calculated band gap value was not found in the provided search results.

Magnetic Properties: A Spin-Gap System

The magnetic properties of copper hydroxide phosphate arise from the presence of Cu²⁺ ions, which have an unpaired electron in their 3d orbital. Experimental studies have shown that Cu₂(OH)PO₄ exhibits antiferromagnetic interactions and is considered a spin-gap system. This means that there is a finite energy required to excite the system from its non-magnetic ground state to the lowest magnetic excited state.

Theoretical modeling can provide insights into the magnetic exchange interactions between the copper ions, helping to elucidate the origin of the spin gap.

Table 3: Calculated Magnetic Properties of Copper Hydroxide Phosphate

| Property | Theoretical Value |

| Magnetic Moment per Cu ion (μB) | Data not available in search results |

| Magnetic Ordering | Antiferromagnetic |

Note: Specific theoretically calculated values for the magnetic moment on the copper ions were not available in the provided search results.

Computational Protocols

The theoretical modeling of copper hydroxide phosphate typically employs first-principles calculations based on Density Functional Theory (DFT). The following outlines a general methodology used in such studies.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The calculations are typically performed using plane-wave basis sets and pseudopotentials to describe the interaction between the core and valence electrons.

-

Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), CASTEP.

-

Functionals: The choice of exchange-correlation functional is crucial for obtaining accurate results. Common functionals used for transition metal compounds include:

-

Generalized Gradient Approximation (GGA): PBE (Perdew-Burke-Ernzerhof) is a widely used GGA functional.

-

Hubbard U correction (DFT+U): This method is often necessary to correctly describe the strongly correlated d-electrons of copper. The Hubbard U parameter is chosen to reproduce experimental observations, such as the band gap.

-

Hybrid Functionals: Functionals like HSE06 (Heyd-Scuseria-Ernzerhof) can provide more accurate band gaps but are computationally more expensive.

-

-

Pseudopotentials: Ultrasoft or PAW (Projector Augmented Wave) pseudopotentials are commonly used.

-

Energy Cutoff: A kinetic energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy. A typical value would be in the range of 40-60 Ry.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.

-

Structural Optimization: The atomic positions and lattice parameters are relaxed until the forces on the atoms and the stress on the unit cell are below a certain threshold.

Visualizations

Experimental Workflow for Theoretical Modeling

The following diagram illustrates a typical workflow for the theoretical modeling of copper hydroxide phosphate properties using DFT.

Photocatalytic Mechanism of Copper Hydroxide Phosphate

Copper hydroxide phosphate is known to exhibit photocatalytic activity. The process is initiated by the absorption of light, leading to the generation of electron-hole pairs, which then participate in redox reactions to produce reactive oxygen species (ROS) that can degrade organic pollutants.

Spectroscopic Fingerprinting of Cu₂(OH)(PO₄): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of copper(II) phosphate hydroxide, Cu₂(OH)(PO₄), a compound of interest in various scientific and biomedical fields. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, researchers can gain profound insights into its molecular structure, vibrational modes, and electronic properties. This document outlines detailed experimental protocols, presents quantitative spectroscopic data, and illustrates key processes through logical diagrams to facilitate a deeper understanding and application of these analytical techniques.

Introduction to the Spectroscopic Analysis of Cu₂(OH)(PO₄)

Copper(II) phosphate hydroxide, crystallizing in the orthorhombic system as the mineral libethenite, possesses a unique molecular structure characterized by the presence of phosphate (PO₄³⁻) and hydroxyl (OH⁻) functional groups coordinated to copper (Cu²⁺) ions. Spectroscopic techniques are indispensable for characterizing this arrangement. FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" based on the stretching and bending of the P-O and O-H bonds, as well as Cu-O lattice vibrations. UV-Vis spectroscopy complements this by elucidating the electronic transitions within the d-orbitals of the copper ions, which are sensitive to their coordination environment.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Cu₂(OH)(PO₄) are crucial for obtaining reproducible and high-quality data. The following protocols are synthesized from established practices for the analysis of inorganic powder samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of Cu₂(OH)(PO₄) is typically performed using the potassium bromide (KBr) pellet method to obtain a transmission spectrum of the solid sample.

Methodology:

-

Sample Preparation:

-

Thoroughly dry the Cu₂(OH)(PO₄) sample to minimize interference from adsorbed water.

-

Grind approximately 1-2 mg of the Cu₂(OH)(PO₄) sample to a fine powder using an agate mortar and pestle.

-

Add approximately 200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample.

-

Continue to grind the mixture until it is homogeneous and has a fine, consistent particle size.

-

-

Pellet Formation:

-

Transfer the KBr-sample mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is background-corrected and may be baseline-corrected if necessary.

-

Peak positions and intensities are then determined.

-

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing the symmetric vibrations of the phosphate group.

Methodology:

-

Sample Preparation:

-

A small amount of the powdered Cu₂(OH)(PO₄) sample is placed on a clean microscope slide.

-

Alternatively, a polished section of the mineral can be used for analysis. No further sample preparation is typically required.

-

-

Data Acquisition:

-

The sample is placed under the objective of a Raman microscope.

-

A laser excitation source (e.g., 532 nm or 785 nm) is focused on the sample. The laser power should be kept low to avoid sample degradation.

-

The scattered light is collected in a backscattering geometry.

-

Spectra are typically recorded over a Raman shift range of 100 to 4000 cm⁻¹.

-

Acquisition times and the number of accumulations are adjusted to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The raw spectrum may be subjected to cosmic ray removal and baseline correction to remove fluorescence background.

-

The positions and relative intensities of the Raman bands are then identified.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, specifically using diffuse reflectance, is employed to study the electronic transitions in the solid Cu₂(OH)(PO₄) sample.

Methodology:

-

Sample Preparation:

-

The powdered Cu₂(OH)(PO₄) sample is packed into a sample holder with a quartz window.

-

A reference standard, such as BaSO₄ or a calibrated white standard, is used for baseline correction.

-

-

Data Acquisition:

-

The sample holder is placed in an integrating sphere accessory within the UV-Vis spectrophotometer.

-

A baseline spectrum of the reference material is collected.

-

The diffuse reflectance spectrum of the sample is recorded over a wavelength range of approximately 200 to 900 nm.

-

-

Data Processing:

-

The reflectance data (R) is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

-

The resulting spectrum is plotted as a function of wavelength or energy to identify the absorption maxima corresponding to electronic transitions.

-

Quantitative Spectroscopic Data

The following tables summarize the characteristic spectroscopic features of Cu₂(OH)(PO₄) as reported in the literature.

Table 1: FTIR Vibrational Bands of Cu₂(OH)(PO₄)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3430 | O-H stretching | ν(OH) |

| ~1635 | H-O-H bending (adsorbed water) | δ(H₂O) |

| ~1090, ~1045, ~985 | P-O antisymmetric stretching | ν₃(PO₄) |

| ~960 | P-O symmetric stretching | ν₁(PO₄) |

| ~600, ~570 | O-P-O antisymmetric bending | ν₄(PO₄) |

| ~470 | O-P-O symmetric bending | ν₂(PO₄) |

| Below 400 | Cu-O lattice vibrations |

Table 2: Raman Scattering Peaks of Cu₂(OH)(PO₄)

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |

| ~3430 | O-H stretching | ν(OH) |

| ~1050, ~1020 | P-O antisymmetric stretching | ν₃(PO₄) |

| ~970 | P-O symmetric stretching (strongest band) | ν₁(PO₄) |

| ~590, ~550 | O-P-O antisymmetric bending | ν₄(PO₄) |

| ~450, ~420 | O-P-O symmetric bending | ν₂(PO₄) |

| Below 400 | Cu-O lattice vibrations |

Table 3: UV-Vis Absorption Bands of Cu₂(OH)(PO₄)

| Wavelength (nm) | Assignment | Transition Type |

| ~250 | Ligand-to-metal charge transfer (LMCT) from O²⁻ to Cu²⁺ | Charge Transfer |

| ~800 | d-d transitions of Cu²⁺ in a distorted octahedral coordination environment | d-d Transition |

Visualization of Spectroscopic Workflow and Electronic Transitions

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and the electronic transitions observed in Cu₂(OH)(PO₄).

Surface Chemistry of Copper Hydroxide Phosphate Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface chemistry of copper hydroxide phosphate (Cu₂(OH)PO₄) nanoparticles. It covers their synthesis, characterization, and potential applications in the biomedical field, with a particular focus on drug delivery. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes to aid in research and development.

Introduction to Copper Hydroxide Phosphate Nanoparticles

Copper-based nanoparticles have garnered significant attention in biomedicine due to their inherent antimicrobial, anticancer, and antioxidant properties.[1][2][3] Among these, copper hydroxide phosphate (Cu₂(OH)PO₄) nanoparticles are emerging as a promising platform for various biomedical applications. Their unique composition, combining copper, hydroxide, and phosphate ions, offers a versatile surface chemistry that can be tailored for specific interactions with biological systems. Understanding and controlling the surface properties of these nanoparticles are critical for their successful application in areas such as targeted drug delivery, bioimaging, and antimicrobial therapies. This guide delves into the core aspects of the surface chemistry of Cu₂(OH)PO₄ nanoparticles, providing a foundation for their rational design and functionalization.

Synthesis of Copper Hydroxide Phosphate Nanoparticles

The synthesis of Cu₂(OH)PO₄ nanoparticles with controlled size and morphology is crucial for their subsequent application. The most common methods employed are hydrothermal synthesis and co-precipitation, which allow for the formation of crystalline nanostructures.

Experimental Protocol: Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method facilitates the formation of well-defined crystalline structures.[4][5][6]

Materials:

-

Copper(II) salt (e.g., Copper(II) sulfate pentahydrate - CuSO₄·5H₂O, Copper(II) nitrate trihydrate - Cu(NO₃)₂·3H₂O)

-

Phosphate source (e.g., Sodium phosphate dibasic - Na₂HPO₄, Phosphoric acid - H₃PO₄)

-

pH-adjusting agent (e.g., Sodium hydroxide - NaOH, Ammonia solution - NH₃·H₂O)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of the copper(II) salt in deionized water to create a solution of the desired concentration (e.g., 0.1 M).

-

In a separate beaker, dissolve a stoichiometric amount of the phosphate source in deionized water.

-

-

Reaction Mixture:

-